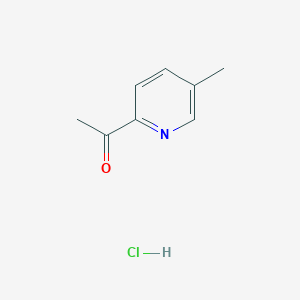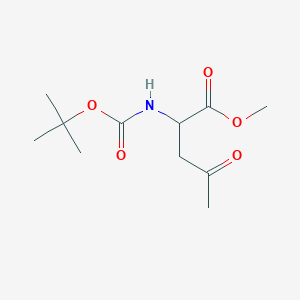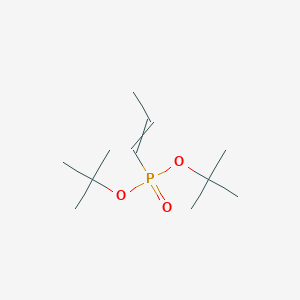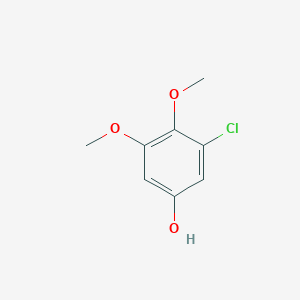
5-Chloro-2-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
5-Chloro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 959749-82-7. It has a molecular weight of 240.57 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)benzoic acid. The InChI code for this compound is 1S/C8H4ClF3O3/c9-4-1-2-6 (15-8 (10,11)12)5 (3-4)7 (13)14/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)benzoic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
- Plant Growth Regulation : A study examined the physiological activity of mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-(trifluoromethoxy)benzoic acid, on plant growth. They found that certain chloro-derivatives exhibited significant activity in promoting plant growth (Pybus, Smith, Wain, & Wightman, 1959).
Material Science
- Synthesis of Metathesis Catalysts : Research on the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using benzoic acid derivatives, including 5-Chloro-2-(trifluoromethoxy)benzoic acid, has been reported. These catalysts were used for the cyclopolymerization of 1,6-heptadiynes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Pharmaceutical Research
- Precursors for Antitubercular Benzothiazinones : A study described the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, which are precursors for the synthesis of a new class of antituberculosis drug candidates. These compounds are structurally related to 5-Chloro-2-(trifluoromethoxy)benzoic acid (Richter et al., 2021).
Analytical Chemistry
- Development of Fluorescence Probes : The development of novel fluorescence probes for detecting reactive oxygen species using benzoic acid derivatives was investigated. This research has potential applications in biological and chemical studies (Setsukinai et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Thioureides derived from benzoic acids, closely related to 5-Chloro-2-(trifluoromethoxy)benzoic acid, were studied for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Limban et al., 2008).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’. It has hazard statements H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBGMLCAJITNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724380 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzoic acid | |
CAS RN |
959749-82-7 | |
| Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)

![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)







![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)


